molecular formula C15H24O2 B3138751 5-Nonylresorcinol CAS No. 46834-36-0

5-Nonylresorcinol

Cat. No.: B3138751
CAS No.: 46834-36-0
M. Wt: 236.35 g/mol
InChI Key: OYXWBGYHDYVIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonylresorcinol can be achieved through various methods. One common approach involves the Wittig reaction , which is a chemical reaction used to convert aldehydes or ketones into alkenes . In this method, a semi-stabilized ylid and alkanals are reacted in water under microwave-promoted conditions, yielding good results in both pressurized and open systems . Another method involves the use of non-stabilized alkyltriphenylphosphonium salts and 3,5-dimethoxybenzaldehyde in aqueous media .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering would apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Nonylresorcinol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into more saturated derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated alkylresorcinol derivatives.

Comparison with Similar Compounds

  • 2-Methoxy-3-nonylresorcinol
  • 3-Undecylresorcinol
  • 5-O-methylembelin

Comparison: 5-Nonylresorcinol is unique due to its specific nonyl side chain, which influences its biological activity and chemical properties. Compared to other alkylresorcinols, it may exhibit different levels of antibacterial and antioxidant activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-nonylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h10-12,16-17H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXWBGYHDYVIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nonylresorcinol
Reactant of Route 2
Reactant of Route 2
5-Nonylresorcinol
Reactant of Route 3
Reactant of Route 3
5-Nonylresorcinol
Reactant of Route 4
Reactant of Route 4
5-Nonylresorcinol
Reactant of Route 5
Reactant of Route 5
5-Nonylresorcinol
Reactant of Route 6
Reactant of Route 6
5-Nonylresorcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.